molecular formula C14H12N2O3 B11695704 2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-4,5-dimethyl-3-furonitrile

2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-4,5-dimethyl-3-furonitrile

Cat. No.: B11695704
M. Wt: 256.26 g/mol
InChI Key: GLNBXMSBVDXZQR-FRKPEAEDSA-N
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Description

2-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4,5-dimethylfuran-3-carbonitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbon-nitrogen double bond can yield the corresponding amine.

    Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of hydroxyl groups allows it to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE: Similar Schiff bases with different substituents on the phenyl ring or furan ring.

    2-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE: Compounds with similar structural motifs but different functional groups.

Uniqueness

The unique combination of the Schiff base structure with the furan ring and the presence of hydroxyl groups makes 2-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE particularly interesting for various applications. Its ability to form stable metal complexes and its bioactive properties distinguish it from other similar compounds .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4,5-dimethylfuran-3-carbonitrile

InChI

InChI=1S/C14H12N2O3/c1-8-9(2)19-14(12(8)6-15)16-7-10-3-4-11(17)5-13(10)18/h3-5,7,17-18H,1-2H3/b16-7+

InChI Key

GLNBXMSBVDXZQR-FRKPEAEDSA-N

Isomeric SMILES

CC1=C(OC(=C1C#N)/N=C/C2=C(C=C(C=C2)O)O)C

Canonical SMILES

CC1=C(OC(=C1C#N)N=CC2=C(C=C(C=C2)O)O)C

Origin of Product

United States

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